N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a pyrrole ring, and a hydrazide group. The presence of chlorine atoms and hydroxyl groups further enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and thiophene derivatives.
Introduction of the Pyrrole Ring: This step often involves the use of pyrrole and suitable electrophiles under acidic or basic conditions.
Hydrazide Formation: The hydrazide group is introduced through the reaction of hydrazine derivatives with the intermediate compounds.
Final Coupling: The final step involves the coupling of the 3,5-dichloro-2-hydroxybenzaldehyde with the hydrazide intermediate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
N’-[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
The uniqueness of N’-[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE lies in its specific combination of functional groups and structural features, which confer distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H16Cl2N4O2S |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H16Cl2N4O2S/c1-11-7-12(2)25-21-16(11)17(27-5-3-4-6-27)19(30-21)20(29)26-24-10-13-8-14(22)9-15(23)18(13)28/h3-10,28H,1-2H3,(H,26,29)/b24-10+ |
InChI Key |
PYYHYKXMJJZVKE-YSURURNPSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=C(C(=CC(=C3)Cl)Cl)O)N4C=CC=C4)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=C(C(=CC(=C3)Cl)Cl)O)N4C=CC=C4)C |
Origin of Product |
United States |
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